1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Synthetic Aspects and Medicinal Chemistry
Benzodiazepines, including derivatives like the one specified, play a crucial role in the pharmaceutical industry due to their diverse biological activities. These compounds are central to the development of treatments for conditions such as anxiety, insomnia, and seizures. Research focusing on the synthetic strategies of benzodiazepines underscores the importance of developing efficient methods for producing these compounds. For instance, a review by Teli et al. (2023) in RSC Advances outlines the systematic synthetic strategies of 1,4- and 1,5-benzodiazepines, emphasizing the role of o-phenylenediamine as a precursor. This work illustrates the continuous effort in the field to explore novel and efficient synthetic pathways for benzodiazepines, which could be relevant for the synthesis of the specified compound (Teli et al., 2023).
Pharmacological Profile and Applications
The pharmacological significance of benzodiazepines extends across various therapeutic areas, including their use as tranquilizers, antidepressants, anticonvulsants, and muscle relaxants. The review by Dighe et al. (2015) in the International Journal of Pharmaceutical Chemistry discusses the diverse bioactivities of 1,5-benzothiazepines, a related class, highlighting their importance in drug discovery and development (Dighe et al., 2015). Such studies provide a foundation for understanding the therapeutic potential of specific benzodiazepine derivatives, including the compound .
Environmental Considerations
The environmental impact of benzodiazepines, including their occurrence, fate, and transformation in water treatment, has also been a subject of scientific investigation. Kosjek et al. (2012) in Water Research examine the environmental presence and removal efficiencies of benzodiazepines in wastewater treatment, shedding light on the environmental aspects of these compounds (Kosjek et al., 2012). Understanding the environmental behavior of benzodiazepines is crucial for assessing their ecological impact and for developing strategies to mitigate their presence in aquatic environments.
Properties
IUPAC Name |
1-(3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-7-13-11-5-3-4-6-12(11)14(8-9)10(2)15/h3-6,9,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBHINWRJXGBIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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